1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazolo[3,4-b]pyridine core structure with a carboxylic acid functional group at the 5-position and a 3-methylbutyl substituent at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core:
Introduction of the 3-Methylbutyl Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products may include ketones, aldehydes, or further oxidized carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted pyrazolopyridines with different functional groups.
Scientific Research Applications
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. It can inhibit enzyme activity or modulate receptor function through binding interactions.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid: Lacks the 3-methylbutyl substituent, which may affect its biological activity and chemical reactivity.
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to the presence of both the 3-methylbutyl group and the carboxylic acid group. This combination of functional groups can enhance its chemical versatility and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-methylbutyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)3-4-15-11-9(7-14-15)5-10(6-13-11)12(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAEQTUPDWQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC=C(C=C2C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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